Home > Products > Screening Compounds P127264 > 2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide -

2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-5038162
CAS Number:
Molecular Formula: C24H24FN5OS3
Molecular Weight: 513.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against 60 cancer lines. Several derivatives, specifically 6a-c, 6e,f (R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2) exhibited activity and selectivity against melanoma, while 6a (R = 2-Cl) and 6g (R = 3,4-Cl2) showed activity against breast cancer.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: This compound was synthesized as part of a series exploring the antimicrobial activity of substituted Schiff bases and 1,2,4-triazole derivatives.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS) (1)

Compound Description: This compound was synthesized and used as a ligand to form a Hg(II) complex. Its molecular and supramolecular structures were studied by X-ray diffractometry.

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound was synthesized and its crystal structure was determined. The crystal structure analysis revealed interesting features such as the non-planar arrangement of the rings, the gauche conformation along the S-S bond, and intermolecular ring stacking interactions.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

Compound Description: This compound represents part of a series designed to explore α-glucosidase inhibition. Its structure was validated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra.

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound , a 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivative, was synthesized and evaluated for actoprotective activity, demonstrating significant potential by increasing swimming duration in rats compared to controls.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: This compound was identified as a promising α-syn aggregation inhibitor and displayed neuroprotective effects in a Parkinson’s disease model.

2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound was investigated using X-ray diffraction and DFT calculations. X-ray analysis revealed interesting structural features like a cyclobutane ring, a triazole ring, and three phenyl rings, as well as intermolecular interactions like C–O···π, D–H···A, and D–H···π hydrogen bonds.

N'-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds represents a novel set of coumarin-1,2,4-triazole-3-thioether hybrids. Their synthesis involved reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

2-((5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-acetate acid salts

Compound Description: This series of compounds was synthesized and evaluated for its hypoglycemic activity in rats. The calcium salt of the acid showed significant hypoglycemic activity, albeit less than the reference drug glyburide.

2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3,4-difluorobenzylidene)acetohydrazide

Compound Description: This compound is a 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivative that has been studied for its actoprotective properties. It demonstrated the ability to increase swimming duration in rats, indicating potential for therapeutic application.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

Compound Description: This series of 3,4,5-trisubstituted-1,2,4-triazole derivatives was investigated for their antiproliferative activity. The most promising compounds, 5f, 5g, and 5h, exhibited significant cytotoxicity and induced apoptosis. Additionally, these compounds exhibited selective MMP-9 inhibition without affecting caspase-3.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This compound is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid with a N-phenyl acetamide moiety. It exhibited remarkable activity against both A549 (lung) and MCF-7 (breast) cancer cell lines and displayed low cytotoxicity in hemolytic studies. In silico modeling studies were performed to investigate its binding mode.

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIi)

Compound Description: This compound belongs to a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety. Its single crystal structure was determined, and it was found to possess good antimicrobial activities.

5,5'-Methylenebis(4–phenyl-4H-1,2,4-triazole-3-thiol) (2) and derivatives

Compound Description: This compound and its derivatives were synthesized and screened for antimicrobial activity. Several derivatives, including arylidene hydrazides (5a-d) and Mannich bases (6a-c), showed promising activity against gram-positive and gram-negative bacteria, as well as Candia albicans and Saccharomyces cerevisiae.

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: This compound was identified as a potential necroptosis inhibitor. It effectively inhibited necroptosis induced by various triggers, including TNF-α and TLR agonists, by targeting RIPK1 and preventing MLKL phosphorylation and oligomerization.

1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound was identified as a potent cytotoxic agent against the human glioblastoma U-87 cell line. It belongs to a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives screened for both antioxidant and anticancer activity.

Properties

Product Name

2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C24H24FN5OS3

Molecular Weight

513.7 g/mol

InChI

InChI=1S/C24H24FN5OS3/c1-3-30-20(14-32-13-18-11-7-8-12-19(18)25)28-29-24(30)33-15-21(31)26-23-27-22(16(2)34-23)17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,27,31)

InChI Key

RGBGLUIRYYOSAR-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)CSCC4=CC=CC=C4F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)CSCC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.